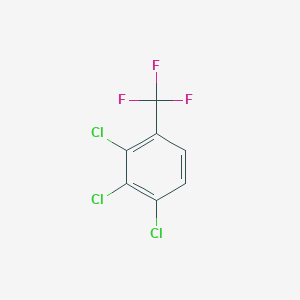

1,2,3-Trichloro-4-(trifluoromethyl)benzene

説明

1,2,3-Trichloro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl3F3. It is a derivative of benzene, where three chlorine atoms and one trifluoromethyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

準備方法

One common method includes the reaction of 1,2,3-trichlorobenzene with trifluoromethylating agents under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

1,2,3-Trichloro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can also undergo coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

1,2,3-Trichloro-4-(trifluoromethyl)benzene has the molecular formula . The presence of multiple chlorine and trifluoromethyl groups enhances its reactivity and makes it suitable for various chemical transformations. Its structure allows for interactions with biological systems and serves as a precursor for more complex molecules.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. It serves as a building block for:

- Fluorinated compounds : The trifluoromethyl group imparts unique properties to synthesized compounds, enhancing their stability and reactivity.

- Pharmaceuticals : This compound can be modified to develop new drugs with specific therapeutic activities.

Biological Studies

Research has indicated that this compound exhibits potential biological activity. Studies have focused on:

- Antimicrobial properties : Investigations into its effectiveness against various pathogens.

- Mechanisms of action : Understanding how this compound interacts with cellular targets such as enzymes and receptors.

Materials Science

In materials science, this compound is explored for its utility in developing specialty chemicals and polymers. Its chlorinated structure allows it to be used in:

- Coatings : Providing resistance to chemical degradation.

- Adhesives : Enhancing bonding strength in industrial applications.

Chlorination Reactions

The synthesis of this compound typically involves chlorination of the corresponding benzene derivative under controlled conditions to ensure selectivity at the desired positions on the aromatic ring.

Electrophilic Substitution

Electrophilic aromatic substitution reactions are commonly employed to introduce the trifluoromethyl group into the benzene ring. This process can involve:

- Reagents : Utilizing reagents like trifluoromethyl iodide in the presence of strong Lewis acids.

- Conditions : Maintaining specific temperatures and pressures to optimize yield.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential use as a disinfectant or preservative in pharmaceutical formulations.

Case Study 2: Synthesis of Fluorinated Compounds

Research focused on utilizing this compound as a precursor for synthesizing fluorinated derivatives. The study demonstrated that modifying this compound could lead to novel materials with enhanced thermal stability and chemical resistance.

作用機序

The mechanism of action of 1,2,3-Trichloro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group and chlorine atoms play a crucial role in its reactivity and interaction with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the context of its use .

類似化合物との比較

1,2,3-Trichloro-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:

- 1,2,4-Trichlorobenzene

- 1,3,5-Trichlorobenzene

- 4-Chlorobenzotrifluoride

- 2-Chlorobenzotrifluoride

These compounds share similar structural features but differ in the position of substituents on the benzene ring, leading to variations in their chemical properties and applications .

生物活性

1,2,3-Trichloro-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activity and environmental implications. This compound, part of the trichlorobenzene family, has been studied for its toxicological effects, metabolic pathways, and potential applications in various fields, including pharmaceuticals and industrial chemistry.

- Molecular Formula : C7H2Cl3F3

- Molecular Weight : 267.44 g/mol

- Structure : The compound consists of a benzene ring with three chlorine atoms and one trifluoromethyl group attached, influencing its reactivity and biological interactions.

Toxicological Profile

Research indicates that this compound exhibits significant toxicity in various biological systems. Key findings include:

- Acute Toxicity : In rodent studies, acute exposure resulted in liver and kidney damage at high doses. For instance, doses of 1000 mg/kg body weight led to increased liver weights and nephrosis in male rats .

- Chronic Effects : Long-term exposure studies have shown that this compound can induce liver hypertrophy and other histopathological changes in rats . Additionally, significant increases in adrenal gland weights were observed, although the clinical significance of these findings remains unclear .

Metabolic Pathways

The metabolism of this compound involves phase I and phase II metabolic processes. It has been noted to induce various metabolic enzymes that play critical roles in detoxification pathways. The compound's trifluoromethyl group enhances its lipophilicity, potentially affecting its bioavailability and distribution within biological systems .

Environmental Impact

A case study highlighted the detection of this compound in groundwater sources used for drinking water. The study emphasized the need for further investigation into its environmental persistence and potential health risks associated with human exposure through contaminated water supplies .

Industrial Applications

The compound is utilized as a solvent in various industrial applications. Its effectiveness in removing stains and as a component in coatings has been documented. However, concerns regarding its toxicity necessitate careful handling and regulation .

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of halogenated compounds similar to this compound. These studies indicate that the presence of halogen atoms significantly influences biological activity by altering binding affinities to cellular targets such as enzymes and receptors .

Table: Summary of Biological Activity Studies

特性

IUPAC Name |

1,2,3-trichloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYQJEDLPSKQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536149 | |

| Record name | 1,2,3-Trichloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61841-45-0 | |

| Record name | 1,2,3-Trichloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。